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A deep dive into the molecular mechanisms of two key epigenetic and neuro-active modulators,

this guide provides a comprehensive comparison of iadademstat and tranylcypromine for

researchers, scientists, and drug development professionals. We present a detailed

examination of their respective targets, binding kinetics, and downstream signaling effects,

supported by quantitative data and experimental protocols.

Iadademstat (ORY-1001) and tranylcypromine (TCP) are both irreversible, covalent inhibitors

that target flavin adenine dinucleotide (FAD)-dependent amine oxidases. However, their clinical

applications and molecular profiles diverge significantly. Iadademstat is a novel, highly potent,

and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1; KDM1A) developed for

oncological indications, particularly acute myeloid leukemia (AML) and small cell lung cancer

(SCLC). In contrast, tranylcypromine is a well-established antidepressant that acts as a non-

selective inhibitor of Monoamine Oxidase A and B (MAO-A and MAO-B), with LSD1 being a

secondary, less potent target.

Quantitative Comparison of Inhibitory Activity
The inhibitory potency and selectivity of iadademstat and tranylcypromine have been directly

compared in comprehensive in vitro studies. The following table summarizes their half-maximal

inhibitory concentrations (IC50) against their primary and secondary targets.
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Compound
LSD1 IC50
(nM)

MAO-A IC50
(µM)

MAO-B IC50
(µM)

Data Source

Iadademstat 0.33 >100 >100 [1][2]

Tranylcypromine >2000 2.84 0.73 [1][2]

Table 1: Comparative inhibitory potency of iadademstat and tranylcypromine against LSD1,

MAO-A, and MAO-B. Data is derived from Homogeneous Time-Resolved Fluorescence (HTRF)

assays for LSD1 and kynuramine-based assays for MAO-A and MAO-B.

As the data indicates, iadademstat is orders of magnitude more potent against LSD1 than

tranylcypromine and exhibits exceptional selectivity, with no significant inhibition of MAO-A or

MAO-B at concentrations up to 100 µM[1]. Conversely, tranylcypromine is a more potent

inhibitor of MAOs than LSD1, with a slight preference for MAO-B[1][2].

Mechanism of Action and Downstream Signaling
Iadademstat: A Dual-Action LSD1 Inhibitor
Iadademstat's mechanism of action is multifaceted, impacting both the enzymatic and

scaffolding functions of LSD1. As an epigenetic modulator, LSD1 removes methyl groups from

histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of

target genes. Iadademstat irreversibly binds to the FAD cofactor in the catalytic center of

LSD1, thereby blocking its demethylase activity[3].

Beyond its catalytic inhibition, iadademstat disrupts the crucial protein-protein interaction

between LSD1 and key transcription factors. In acute myeloid leukemia (AML), LSD1 forms a

complex with the transcription factor GFI1 (Growth Factor Independent 1), which is essential for

maintaining a block in hematopoietic differentiation[3][4][5][6]. Iadademstat's binding to LSD1

induces a conformational change that physically displaces LSD1 from GFI1, leading to the

activation of myeloid differentiation genes[3][6][7].

Iadademstat disrupts the LSD1-GFI1 complex in AML.

A similar mechanism is observed in small cell lung cancer (SCLC), where iadademstat
disrupts the interaction between LSD1 and the transcription factor INSM1. This leads to the
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reactivation of the NOTCH signaling pathway, which in turn suppresses the expression of

ASCL1, a key driver of neuroendocrine differentiation and SCLC proliferation[1][8][9][10].
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Iadademstat's effect on the LSD1-INSM1-NOTCH pathway in SCLC.
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Tranylcypromine: A Non-Selective Monoamine Oxidase
Inhibitor
Tranylcypromine's primary therapeutic effect as an antidepressant stems from its irreversible

inhibition of both MAO-A and MAO-B[11]. These enzymes are located on the outer

mitochondrial membrane and are responsible for the degradation of monoamine

neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron

and synaptic cleft[12][13]. By inhibiting MAOs, tranylcypromine increases the synaptic

concentration of these neurotransmitters, enhancing neurotransmission, which is thought to

alleviate depressive symptoms[14][15][16][17].

The non-selective nature of tranylcypromine, however, leads to significant off-target effects.

Inhibition of MAO-A in the gut and liver prevents the breakdown of dietary tyramine, which can

lead to a hypertensive crisis if tyramine-rich foods are consumed.
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Tranylcypromine's mechanism of MAO inhibition.

Experimental Protocols
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The quantitative data presented in this guide were primarily generated using Homogeneous

Time-Resolved Fluorescence (HTRF) for LSD1 inhibition and kynuramine-based assays for

MAO inhibition.

LSD1 Inhibition HTRF Assay
This assay measures the demethylase activity of LSD1 on a biotinylated monomethylated

H3K4 peptide substrate.

Compound Preparation: Test compounds (iadademstat, tranylcypromine) are serially diluted

to various concentrations.

Enzyme Reaction: Recombinant human LSD1 enzyme is pre-incubated with the test

compounds in a 384-well plate. The enzymatic reaction is initiated by adding a mixture of

FAD and the biotinylated H3K4 peptide substrate. The reaction is incubated for 1 hour at

25°C[18].

Detection: A detection mixture containing a europium cryptate-labeled anti-H3K4me0

antibody (donor) and XL665-conjugated streptavidin (acceptor) is added. If the substrate is

demethylated by LSD1, the antibody binds, bringing the donor and acceptor into close

proximity, resulting in a FRET signal.

Data Analysis: The TR-FRET signal is measured using a microplate reader. The percentage

of inhibition is calculated relative to a control with no inhibitor, and IC50 values are

determined from the dose-response curves[2][18].

LSD1 HTRF Assay Workflow
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& Inhibitor
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Workflow for the LSD1 HTRF inhibition assay.
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MAO-A/B Inhibition Kynuramine Assay
This fluorometric assay determines MAO activity by measuring the conversion of a non-

fluorescent substrate, kynuramine, to the fluorescent product, 4-hydroxyquinoline.

Compound and Enzyme Preparation: Test compounds are serially diluted. Recombinant

human MAO-A or MAO-B enzymes are prepared in an appropriate buffer[12].

Enzyme Reaction: The enzyme is pre-incubated with the test compounds in a 96-well plate.

The reaction is started by the addition of the kynuramine substrate[12][19].

Measurement: The increase in fluorescence due to the formation of 4-hydroxyquinoline is

monitored over time using a fluorescence microplate reader[11][20].

Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence

curve. The percentage of inhibition is calculated for each compound concentration, and IC50

values are generated[12].

Conclusion
Iadademstat and tranylcypromine, while both being FAD-dependent amine oxidase inhibitors,

represent a clear distinction between targeted epigenetic therapy and broad-spectrum

neuropharmacology. Iadademstat is a highly potent and selective LSD1 inhibitor with a dual

mechanism of action that is being leveraged for cancer therapy[3]. Its high selectivity minimizes

the off-target effects associated with tranylcypromine. Tranylcypromine, a non-selective MAO

inhibitor, is an effective antidepressant but its clinical use is complicated by a narrow

therapeutic window and the potential for serious drug-food and drug-drug interactions[11]. The

development of iadademstat from the chemical scaffold of tranylcypromine exemplifies the

successful evolution of drug design toward increased target specificity and improved

therapeutic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.evotec.com/solutions/drug-discovery-preclinical-development/cyprotex-adme-tox-solutions/adme-pk/drug-metabolism/non-cyp-mediated-metabolism/monoamine-oxidase-inhibition
https://www.evotec.com/solutions/drug-discovery-preclinical-development/cyprotex-adme-tox-solutions/adme-pk/drug-metabolism/non-cyp-mediated-metabolism/monoamine-oxidase-inhibition
https://pubmed.ncbi.nlm.nih.gov/7098495/
https://pubs.acs.org/doi/10.1021/acsomega.3c05719
https://fnkprddata.blob.core.windows.net/domestic/data/datasheet/BVN/K796.pdf
https://www.evotec.com/solutions/drug-discovery-preclinical-development/cyprotex-adme-tox-solutions/adme-pk/drug-metabolism/non-cyp-mediated-metabolism/monoamine-oxidase-inhibition
https://www.benchchem.com/product/b10759884?utm_src=pdf-body
https://www.benchchem.com/product/b10759884?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10036816/
https://pubs.acs.org/doi/10.1021/acsomega.3c05719
https://www.benchchem.com/product/b10759884?utm_src=pdf-body
https://www.benchchem.com/product/b10759884?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10759884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

3. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC
[pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. Role of GFI1 in Epigenetic Regulation of MDS and AML Pathogenesis: Mechanisms and
Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

6. Targeting the scaffolding role of LSD1 (KDM1A) poises acute myeloid leukemia cells for
retinoic acid–induced differentiation - PMC [pmc.ncbi.nlm.nih.gov]

7. Enhancer Activation by Pharmacologic Displacement of LSD1 from GFI1 Induces
Differentiation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

8. In Silico Identification of LSD1 Inhibition-Responsive Targets in Small Cell Lung Cancer -
PMC [pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. Targeting NOTCH activation in small cell lung cancer through LSD1 inhibition - PMC
[pmc.ncbi.nlm.nih.gov]

11. pubs.acs.org [pubs.acs.org]

12. Monoamine Oxidase Inhibition | Evotec [evotec.com]

13. journals.library.cornell.edu [journals.library.cornell.edu]

14. researchgate.net [researchgate.net]

15. Type A monoamine oxidase and serotonin are coordinately involved in depressive
disorders: from neurotransmitter imbalance to impaired neurogenesis | Semantic Scholar
[semanticscholar.org]

16. Frontiers | Regulatory Pathways of Monoamine Oxidase A during Social Stress
[frontiersin.org]

17. Type A monoamine oxidase and serotonin are coordinately involved in depressive
disorders: from neurotransmitter imbalance to impaired neurogenesis - PubMed
[pubmed.ncbi.nlm.nih.gov]

18. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in
Oncology - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.researchgate.net/figure/INSM1-interacts-with-LSD1-and-is-involved-in-the-proliferation-of-a-subset-of-SCLC-cells_fig2_318065918
https://www.researchgate.net/figure/Biochemical-characterization-of-LSD1-inhibitors-Dose-response-curves-of-LSD1-inhibition_fig2_356180329
https://pmc.ncbi.nlm.nih.gov/articles/PMC10036816/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10036816/
https://www.researchgate.net/figure/Loss-of-Lsd1-interferes-with-GFI1-mediated-repression-to-enhance-expression-of-Gfi1b-and_fig4_330607355
https://pmc.ncbi.nlm.nih.gov/articles/PMC6718700/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6718700/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7141832/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7141832/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5896174/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5896174/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12108737/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12108737/
https://www.researchgate.net/publication/318065918_LSD1_Inhibitor_T-3775440_Inhibits_SCLC_Cell_Proliferation_by_Disrupting_LSD1_Interactions_with_SNAG_Domain_Proteins_INSM1_and_GFI1B
https://pmc.ncbi.nlm.nih.gov/articles/PMC6530478/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6530478/
https://pubs.acs.org/doi/10.1021/acsomega.3c05719
https://www.evotec.com/solutions/drug-discovery-preclinical-development/cyprotex-adme-tox-solutions/adme-pk/drug-metabolism/non-cyp-mediated-metabolism/monoamine-oxidase-inhibition
https://journals.library.cornell.edu/index.php/CURJ/article/download/715/672
https://www.researchgate.net/figure/The-monoamine-MAO-theory-of-depression-antidepressant-drugs-increase-monoamine_fig1_364926155
https://www.semanticscholar.org/paper/Type-A-monoamine-oxidase-and-serotonin-are-involved-Naoi-Maruyama/b6e987ab4e9607d328c3f88bf173cf68ea5871ca
https://www.semanticscholar.org/paper/Type-A-monoamine-oxidase-and-serotonin-are-involved-Naoi-Maruyama/b6e987ab4e9607d328c3f88bf173cf68ea5871ca
https://www.semanticscholar.org/paper/Type-A-monoamine-oxidase-and-serotonin-are-involved-Naoi-Maruyama/b6e987ab4e9607d328c3f88bf173cf68ea5871ca
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2017.00604/full
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2017.00604/full
https://pubmed.ncbi.nlm.nih.gov/28293733/
https://pubmed.ncbi.nlm.nih.gov/28293733/
https://pubmed.ncbi.nlm.nih.gov/28293733/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8669716/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8669716/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10759884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


19. A simple method for screening monoamine oxidase (MAO) inhibitory drugs for type
preference - PubMed [pubmed.ncbi.nlm.nih.gov]

20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

To cite this document: BenchChem. [A Comparative Analysis of Iadademstat and
Tranylcypromine: Mechanism of Action, Potency, and Selectivity]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b10759884#comparing-
iadademstat-and-tranylcypromine-mechanism-of-action]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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